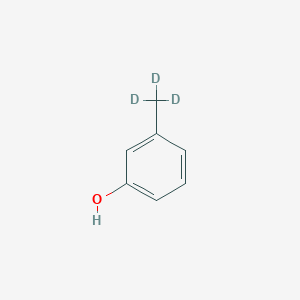

M-Cresol-D3 (methyl-D3)

説明

M-Cresol-D3, also known as Methyl-D3, is a deuterium-labeled derivative of M-Cresol. It is an organic compound with the formula CH3C6H4(OH) . It is a colorless, viscous liquid that is used as an intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of p-cresol and o-cresol .

Synthesis Analysis

The synthesis of M-Cresol-D3 (Methyl-D3) involves a reaction with 1-methoxy-3-(2H3)methylbenzene and BBr3 (boron tribromide) in dichloromethane at -60 °C . The resulting solution is stirred for 2 hours at 0 °C. The reaction is then quenched by the addition of water/ice .

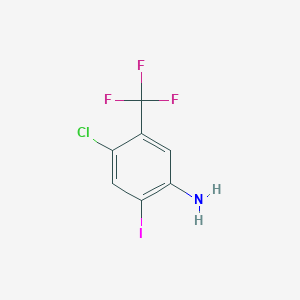

Molecular Structure Analysis

The molecular formula of M-Cresol-D3 (Methyl-D3) is CD3C6H4OH . The molecular weight is 111.16 g/mol.

Chemical Reactions Analysis

M-Cresol, the non-deuterated form of M-Cresol-D3, is a precursor to numerous compounds. Important applications include pesticides such as fenitrothion and fenthion, synthetic vitamin E by methylation to give 2,3,6-trimethylphenol, antiseptics, such as amylmetacresol, and as a solvent for polymers .

Physical And Chemical Properties Analysis

M-Cresol-D3 (Methyl-D3) is a colorless to yellowish liquid . It is sensitive to air, light, and heat, and is also hygroscopic . It can react vigorously with strong oxidizers and strong bases . It reacts violently with nitric acid, oleum, chlorosulfonic acid, metals, and strong acids .

科学的研究の応用

Production of 3-Methylphenol in Yeast

- Scientific Field: Biotechnology

- Summary of Application: Researchers have been able to improve the production of 3-methylphenol (m-cresol) in yeast through in vivo glycosylation or methylation . This is significant because 3-methylphenol is an important platform chemical and antiseptic additive .

- Methods of Application: The researchers expressed an orcinol-O-methyltransferase from Chinese rose hybrids (OOMT2) in the 3-MP producing yeast strain to convert 3-MP to 3-methylanisole (3-MA). They also expressed a UDP-glycosyltransferase (UGT72B27) from Vitis vinifera to synthesize 3-MP as glucoside .

- Results: The researchers were able to achieve up to 211 mg/L 3-MA (1.7 mM) accumulation and up to 533 mg/L 3-MP as glucoside (4.9 mM). They also found that deletion of phosphoglucose isomerase PGI1 together with methylation or glycosylation and feeding a fructose/glucose mixture to redirect carbon fluxes resulted in strongly increased product titers .

De Novo Biosynthesis of m-Cresol in Aspergillus nidulans

- Scientific Field: Applied Microbiology and Biotechnology

- Summary of Application: Researchers have been able to achieve gram-level production of m-cresol in Aspergillus nidulans, a type of fungus . This is significant because m-cresol is an industrially important compound that is currently mainly produced from fossil resources by chemical methods .

- Methods of Application: The researchers co-expressed the 6-methyl salicylic acid synthase (MSAS)-encoding gene patK and 6-methyl salicylic acid decarboxylase-encoding gene patG from A. clavatus in the host A. nidulans. They also applied multiple strategies, including promoter engineering, gene multiplication, and fed-batch fermentation .

- Results: The researchers were able to achieve titers of 1.29 g/L in shaking flasks and 2.03 g/L in fed-batch culture .

Antimicrobial Adhesive Films

- Scientific Field: Material Science

- Summary of Application: m-Cresol is used in the production of antimicrobial adhesive films through plasma-enabled polymerisation . These films are significant because they can be used in a variety of applications, including medical devices and food packaging, where preventing microbial growth is crucial .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves the use of plasma-enabled polymerisation to create the adhesive films .

- Results: The results or outcomes obtained were not specified in the source. However, the creation of these antimicrobial adhesive films represents a significant advancement in the field of material science .

Production of Pharmaceutical Biological Products

- Scientific Field: Pharmaceutical Sciences

- Summary of Application: m-Cresol displays antiseptic, antimicrobial and antifungal as well as protein stabilizing properties . It is favored as a preservative during the production of pharmaceutical biological products, such as serums, vaccines, and insulin .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves the use of m-cresol as a preservative during the production of these pharmaceutical biological products .

- Results: The use of m-cresol in this context helps to ensure the safety and efficacy of these pharmaceutical products .

Production of Flavors and Platform Materials

- Scientific Field: Food Science and Technology

- Summary of Application: m-Cresol is one of the most important flavors and platform materials in the fine chemical industry . It has been applied widely for the production of medicines, farm chemicals, spices, and dyes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves the use of m-cresol as a precursor in the production of these substances .

- Results: The use of m-cresol in this context contributes to the market supply and the prices of these widely used products .

Safety And Hazards

M-Cresol-D3 (Methyl-D3) should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe vapors or spray mist . Handle in accordance with good industrial hygiene and safety practice .

Relevant Papers

The relevant papers retrieved include a study on the bioconversion of wastewater-derived cresols to methyl muconic acids for use as polymer building blocks and plasticizers . Another paper discusses the production of 3-methylphenol (3-MP) in the yeast Saccharomyces cerevisiae .

特性

IUPAC Name |

3-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

M-Cresol-D3 (methyl-D3) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

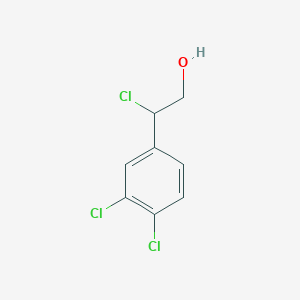

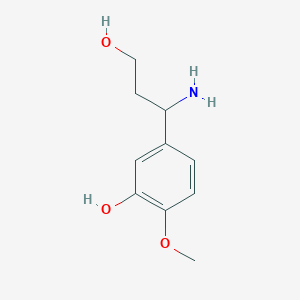

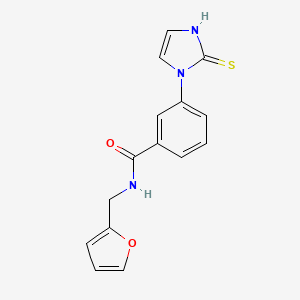

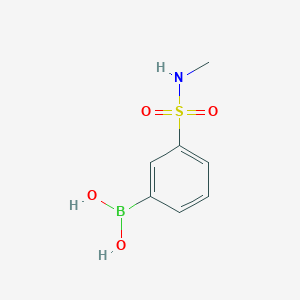

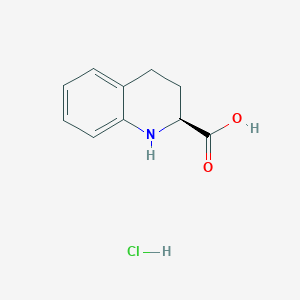

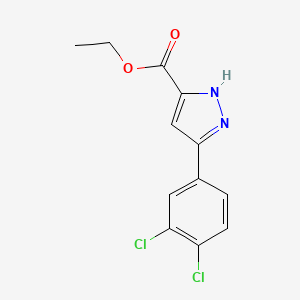

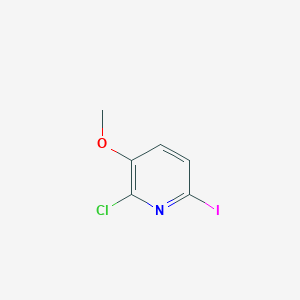

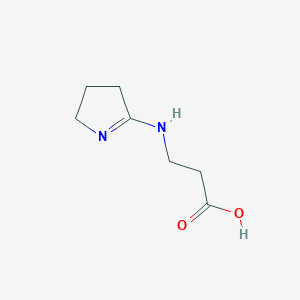

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)

![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)